ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyrazole ring substituted with a pyridinyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-diketone. The pyridinyl and trifluoromethyl groups are introduced through subsequent substitution reactions. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({[1-(2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 4-({[1-(2-pyridinyl)-5-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate: Contains a phenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C19H15F3N4O3 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
ethyl 4-[[1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H15F3N4O3/c1-2-29-18(28)12-6-8-13(9-7-12)25-17(27)14-11-24-26(16(14)19(20,21)22)15-5-3-4-10-23-15/h3-11H,2H2,1H3,(H,25,27) |
InChI Key |
POOIBUVVZMTWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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